molecular formula C19H16F2N4O2 B11307899 N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11307899
M. Wt: 370.4 g/mol
InChI Key: LIXSBIYULUBOAK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and fluorinated aromatic groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of Aromatic Groups: The fluorinated phenyl and methylphenyl groups are introduced through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the amide bond by reacting the triazine derivative with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorinated aromatic groups can enhance the compound’s binding affinity and specificity, while the triazine ring may contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide: Similar structure with a chlorinated aromatic group.

    N-(2,4-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide: Contains a methoxy group instead of a methyl group.

Uniqueness

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is unique due to its specific combination of fluorinated and methyl-substituted aromatic groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C19H16F2N4O2/c1-11-3-5-13(6-4-11)17-10-22-25(19(27)24-17)12(2)18(26)23-16-8-7-14(20)9-15(16)21/h3-10,12H,1-2H3,(H,23,26)

InChI Key

LIXSBIYULUBOAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)C(C)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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